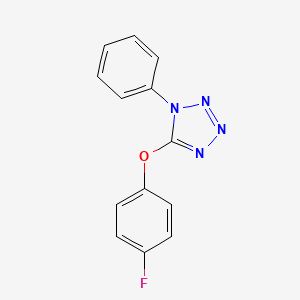

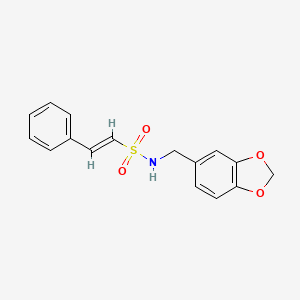

5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrazole derivatives, including compounds similar to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole, involves various synthetic routes, often starting from cyanophenols or halophenols as main materials. A common method includes the reaction with sodium azide in the presence of suitable solvents and catalysts under controlled conditions to achieve high yields of the desired tetrazole derivatives (Wang et al., 2012).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is typically characterized using X-ray crystallography, revealing details about the crystalline form, space group, and cell parameters. The structure often shows that the tetrazole ring is essentially planar, with the substituent groups such as aryl rings at the 1- and 5-positions showing varying degrees of conjugation or twist relative to the tetrazole plane. Weak intermolecular interactions, such as C–H⋯O and C–H⋯N hydrogen bonds, are common, contributing to the stability of the crystal structure (Al-Hourani et al., 2020).

Applications De Recherche Scientifique

1. Fluorescent Probes Sensing pH and Metal Cations

A study by Tanaka et al. (2001) investigated compounds structurally related to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole for their potential use as fluorescent probes. This research found that these compounds were sensitive to pH changes and selectively reacted with metal cations, offering utility in detecting magnesium and zinc ions (Tanaka et al., 2001).

2. Structural Analysis of Substituted Pyrazolines

Chopra et al. (2007) conducted a study on compounds related to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole, exploring their structural properties and interactions. This research provided insights into the conformation and intermolecular interactions of such compounds, which is valuable for understanding their behavior in various applications (Chopra et al., 2007).

3. Bio-Imaging Fluorescent Probe

Ye et al. (2014) synthesized a fluorogenic chemosensor for Al3+ detection, which could potentially be used for bio-imaging in human cervical HeLa cancer cell lines. This research highlights the application of such compounds in medical imaging and diagnostics (Ye et al., 2014).

4. Anaerobic Transformation in Environmental Studies

Genthner et al. (1989) used fluorophenols, similar to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole, to study the anaerobic transformation of phenol to benzoate. This research has implications for understanding environmental degradation processes (Genthner et al., 1989).

5. Investigation into Biological Activity of Thiadiazole Derivatives

Budziak et al. (2019) explored the spectroscopic, theoretical, and biological aspects of 1,3,4-thiadiazole derivatives. This research sheds light on the potential pharmaceutical applications of compounds structurally related to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole (Budziak et al., 2019).

6. Protein Fluorescence Labeling

Martínez-Aguirre et al. (2021) studied the complexation of phenylboronic acid with amino phenolic compounds for non-covalent protein fluorescence labeling. This research is relevant for understanding how similar compounds can be used in biochemical labeling and probing (Martínez-Aguirre et al., 2021).

7. Antitumor Activity

Leong et al. (2004) investigated the antitumor properties of certain benzothiazole derivatives, which are structurally related to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole. This study contributes to the understanding of the potential use of such compounds in cancer treatment (Leong et al., 2004).

Propriétés

IUPAC Name |

5-(4-fluorophenoxy)-1-phenyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4O/c14-10-6-8-12(9-7-10)19-13-15-16-17-18(13)11-4-2-1-3-5-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTULNQMBGZQBFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327074 |

Source

|

| Record name | 5-(4-fluorophenoxy)-1-phenyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24789019 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

634178-26-0 |

Source

|

| Record name | 5-(4-fluorophenoxy)-1-phenyltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519973.png)

![1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5519988.png)

![4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519998.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5520029.png)

![ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5520048.png)

![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)

![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine](/img/structure/B5520060.png)

![1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5520061.png)